1-(2-Metilfenil)tetrazol-5-amina

Descripción general

Descripción

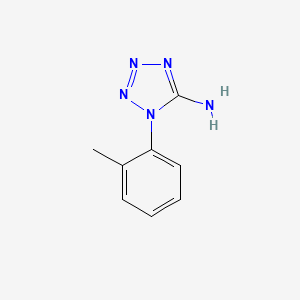

1-(2-Methylphenyl)tetrazol-5-amine is a chemical compound with the molecular formula C8H9N5. It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to act as a ligand in coordination chemistry further enhances its utility in synthesizing metal complexes.

Research indicates that 1-(2-Methylphenyl)tetrazol-5-amine exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of tetrazole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(2-Methylphenyl)tetrazol-5-amine have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL .

- Anticancer Activity : The compound has shown promise in anticancer research, with derivatives exhibiting cytotoxic effects against various cancer cell lines. For example, certain tetrazole derivatives were evaluated for their ability to inhibit the growth of leukemia and solid tumor cell lines, yielding promising results with IC50 values indicating significant growth inhibition .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several tetrazole derivatives, including 1-(2-Methylphenyl)tetrazol-5-amine. The results indicated that these compounds were more effective than traditional antibiotics like Ciprofloxacin against clinical strains of bacteria. The study highlighted the potential for developing new antimicrobial agents based on tetrazole structures .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-(2-Methylphenyl)tetrazol-5-amine | 16 | S. aureus |

| Tetrazole Derivative A | 4 | E. coli |

| Tetrazole Derivative B | 8 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In another research effort, the anticancer potential of various tetrazole derivatives was assessed against a panel of human cancer cell lines. The results showed that certain compounds exhibited significant cytotoxicity, with one derivative achieving an IC50 value of 15 µM against leukemia cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Methylphenyl)tetrazol-5-amine | CCRF-CEM (Leukemia) | 12 |

| Tetrazole Derivative C | MOLT-4 (Leukemia) | 20 |

| Tetrazole Derivative D | A549 (Lung Cancer) | 18 |

Mecanismo De Acción

Target of Action

1-(2-Methylphenyl)tetrazol-5-amine is a derivative of tetrazole, a class of compounds known for their wide range of biological activities .

Mode of Action

Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for these interactions .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of 1-(2-Methylphenyl)tetrazol-5-amine.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The stability and activity of tetrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Análisis Bioquímico

Biochemical Properties

. This allows them to interact with a variety of enzymes, proteins, and other biomolecules. The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cellular Effects

Tetrazoles have been found to exhibit various effects on cells, depending on their specific structures and the types of cells they interact with .

Molecular Mechanism

Tetrazoles are known to exhibit a variety of mechanisms at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 1-(2-Methylphenyl)tetrazol-5-amine in laboratory settings is currently unavailable. It is known that tetrazoles are generally stable and resistant to biological degradation .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may be involved in similar metabolic pathways .

Métodos De Preparación

The synthesis of 1-(2-Methylphenyl)tetrazol-5-amine typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method has been widely used due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(2-Methylphenyl)tetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-(2-Methylphenyl)tetrazol-5-amine can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: This compound has similar structural features but different substituents, leading to variations in biological activities.

2-Methyl-5-(tetrazol-1-yl)tetrazole: Another tetrazole derivative with different substituents, which may result in different chemical and biological properties.

The uniqueness of 1-(2-Methylphenyl)tetrazol-5-amine lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.

Actividad Biológica

1-(2-Methylphenyl)tetrazol-5-amine is a compound belonging to the tetrazole family, known for its diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their potential as pharmacologically active agents. This article explores the biological activity of 1-(2-Methylphenyl)tetrazol-5-amine, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including 1-(2-Methylphenyl)tetrazol-5-amine, exhibit significant antimicrobial properties. Studies have shown that various substitutions on the tetrazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Methylphenyl)tetrazol-5-amine | Staphylococcus aureus, E. coli | 8 - 32 µg/mL |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Staphylococcus epidermidis, Klebsiella pneumoniae | 4 - 16 µg/mL |

In a comparative study, the MIC values for 1-(2-Methylphenyl)tetrazol-5-amine were found to be comparable to standard antibiotics like Penicillin and Erythromycin, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that certain tetrazole derivatives, including 1-(2-Methylphenyl)tetrazol-5-amine, are non-cytotoxic against normal human cell lines while exhibiting selective toxicity towards cancer cell lines. This selectivity is crucial for developing anticancer therapies.

Table 2: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(2-Methylphenyl)tetrazol-5-amine | HaCaT (normal keratinocyte) | >100 |

| MCF7 (breast cancer) | 25 |

The results indicate that while the compound shows promising anticancer activity, it maintains a favorable safety profile against normal cells .

The mechanism by which 1-(2-Methylphenyl)tetrazol-5-amine exerts its biological effects involves interaction with specific biomolecular targets. It is hypothesized that the compound may inhibit bacterial enzymes or interfere with cellular processes critical for microbial growth and proliferation.

Interaction with Enzymes

Research suggests that tetrazole derivatives can act as enzyme inhibitors, particularly targeting DNA topoisomerases and gyrases, essential for bacterial DNA replication. The binding affinity of these compounds to target enzymes can be evaluated through molecular docking studies .

Case Study: Antimicrobial Efficacy

A recent study synthesized various derivatives of tetrazoles, including 1-(2-Methylphenyl)tetrazol-5-amine, and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The findings revealed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential in treating antibiotic-resistant infections .

Research Findings on Anticancer Activity

In vitro studies have shown that 1-(2-Methylphenyl)tetrazol-5-amine exhibits significant anticancer activity against several cancer cell lines. The compound was tested against a panel of human cancer cell lines using the MTT assay, demonstrating selective cytotoxicity while sparing normal cells .

Propiedades

IUPAC Name |

1-(2-methylphenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-4-2-3-5-7(6)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNRLASOCRKGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879424 | |

| Record name | TETRAZOLE,5-AMINO-1-(O-TOLYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.